molecular formula C6H13NOS B14605250 4-(Dimethylamino)-1-sulfanylbutan-2-one CAS No. 60872-44-8

4-(Dimethylamino)-1-sulfanylbutan-2-one

Cat. No.: B14605250
CAS No.: 60872-44-8
M. Wt: 147.24 g/mol
InChI Key: IENVBCNIHMNVMK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-sulfanylbutan-2-one is an organic compound that features both a dimethylamino group and a sulfanyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-sulfanylbutan-2-one can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with a suitable sulfanyl reagent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like dicyclohexyl carbodiimide . Another method involves the reductive amination of a precursor ketone with dimethylamine and a sulfanyl donor .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of intermediates, optimization of reaction conditions, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-sulfanylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Varied products based on the nucleophile used

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-sulfanylbutan-2-one involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The sulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s reactivity and stability . These interactions can affect biological pathways and molecular targets, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-1-sulfanylbutan-2-one is unique due to the presence of both the dimethylamino and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

CAS No.

60872-44-8

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

4-(dimethylamino)-1-sulfanylbutan-2-one

InChI

InChI=1S/C6H13NOS/c1-7(2)4-3-6(8)5-9/h9H,3-5H2,1-2H3

InChI Key

IENVBCNIHMNVMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)CS

Origin of Product

United States

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